molecular formula C16H34O10Si2 B3284532 Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester CAS No. 78708-32-4

Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester

Cat. No. B3284532
Key on ui cas rn: 78708-32-4
M. Wt: 442.60 g/mol
InChI Key: TVWOYSXYFOTEEY-UHFFFAOYSA-N
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Patent
US06447922B1

Procedure details

A 250 milliliter round-bottom flask was equipped with a reflux condenser, a stir bar, a nitrogen inlet, and charged with 100 grams diallylsuccinate (0.504 moles) and 30 parts per million Platinum (64.1 microliters (μl) of a 5% Karstedt's solution). The mixture was heated and stirred at 70° C. for 5 minutes after which time trimethoxysilane was slowly added (145 milliliters; 135 grams; 1.11 mol). The mixture was allowed to react for 24 hours after which time the excess trimethoxysilane was stripped in vacuo. A yield of 184 grams of bis(trimethoxysilylpropyl)succinate (84% yield) was obtained. The purity and identity of the product were determined by proton nuclear magnetic resonance spectroscopy (4.1 ppm 4H triplet, 3.5 ppm 18H singlet, 2.6 ppm 4H singlet, 1.8 ppm 4H multiplet, 0.6 ppm 4H triplet).
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
Karstedt's solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5](=[O:14])[CH2:6][CH2:7][C:8]([O:10][CH2:11][CH:12]=[CH2:13])=[O:9])[CH:2]=[CH2:3].[CH3:15][O:16][SiH:17]([O:20][CH3:21])[O:18][CH3:19]>[Pt]>[CH3:15][O:16][Si:17]([CH2:3][CH2:2][CH2:1][O:4][C:5](=[O:14])[CH2:6][CH2:7][C:8]([O:10][CH2:11][CH2:12][CH2:13][Si:17]([O:20][CH3:21])([O:18][CH3:19])[O:16][CH3:15])=[O:9])([O:20][CH3:21])[O:18][CH3:19]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C=C)OC(CCC(=O)OCC=C)=O
Name
Karstedt's solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[SiH](OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[SiH](OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 milliliter round-bottom flask was equipped with a reflux condenser, a stir bar, a nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
ADDITION
Type
ADDITION
Details
was slowly added (145 milliliters; 135 grams; 1.11 mol)

Outcomes

Product
Name
Type
product
Smiles
CO[Si](OC)(OC)CCCOC(CCC(=O)OCCC[Si](OC)(OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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